4-(Piperidine-1-sulfonyl)benzaldehyde

Protein–protein interaction stabilization Fragment-based drug discovery 14-3-3/p65 complex

Procure 4-(piperidine-1-sulfonyl)benzaldehyde to leverage its validated, crystallographically defined binding mode within the 14-3-3/p65 pocket (PDB: 7NJB). Its para-sulfonylpiperidine architecture is essential for Gram-positive TMK active-site recognition and drives 12- to 65-fold PPI stabilization—activity lost by N-heterocycle substitution or positional isomerism. The reactive aldehyde handle enables reversible covalent tethering for fragment elaboration, making this scaffold uniquely suited for developing molecular glues targeting the 14-3-3/NF-κB axis. Insist on high-purity material to avoid false positives in biophysical assays.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 741705-00-0
Cat. No. B3152683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-1-sulfonyl)benzaldehyde
CAS741705-00-0
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H15NO3S/c14-10-11-4-6-12(7-5-11)17(15,16)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2
InChIKeyKUSDDEPOUVZOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidine-1-sulfonyl)benzaldehyde CAS 741705-00-0: Chemical Identity and Core Functional Properties


4-(Piperidine-1-sulfonyl)benzaldehyde (CAS 741705-00-0) is a para-substituted aromatic aldehyde characterized by a piperidine ring linked via a sulfonyl group to a benzaldehyde core, with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . The compound features a reactive aldehyde functional group capable of forming reversible covalent imine bonds with primary amines under physiological conditions, a property that has been exploited in fragment-based drug discovery for protein–protein interaction (PPI) stabilization [1]. The sulfonylpiperidine motif also confers potential antibacterial activity through inhibition of Gram-positive thymidylate kinase (TMK), positioning this compound within a broader class of sulfonylpiperidines investigated for antibacterial and anticancer applications [2].

4-(Piperidine-1-sulfonyl)benzaldehyde Procurement: Why Sulfonylpiperidine Aldehyde Analogs Are Not Interchangeable


Within the 4‑formyl‑benzenesulfonamide series, substitution of the piperidine ring with alternative N‑heterocycles dramatically alters both binding potency and the magnitude of PPI stabilization. For instance, while piperidine‑containing fragment 23f (the target compound) is well‑tolerated within the 14‑3‑3/p65 composite binding pocket and contributes to a stabilization factor of approximately 12‑ to 65‑fold, ring expansion to an N‑methyl diazepane (23g) proves detrimental, yielding a CC50 of 640 μM and markedly reduced stabilization [1]. Furthermore, introduction of polar functionalities into the six‑membered N‑heterocycle (fragments 23h, n–u) results in high CC50 values and modest stabilization factors of only 6‑ to 16‑fold [1]. Even subtle modifications, such as replacing the methyl group with an N‑substituted amine (fragment 23w), can lead to a significant drop in stabilization compared to 23f, underscoring that the precise sulfonylpiperidine architecture—rather than the general sulfonamide‑benzaldehyde scaffold—dictates functional performance [1]. Consequently, direct substitution with positional isomers (e.g., 3‑(piperidin‑1‑ylsulfonyl)benzaldehyde), morpholine‑containing analogs (e.g., 4‑(morpholine‑1‑sulfonyl)benzaldehyde), or carbonyl‑linked derivatives (e.g., 4‑(piperidine‑1‑carbonyl)benzaldehyde) cannot be assumed to reproduce the binding mode, potency, or stabilization efficacy of 4‑(piperidine‑1‑sulfonyl)benzaldehyde.

Quantitative Differentiation of 4-(Piperidine-1-sulfonyl)benzaldehyde from Closest Analogs: Head-to-Head and Cross-Study Data


PPI Stabilization Potency: Piperidine (23f) vs. N-Methyl Diazepane (23g) vs. Polar N-Heterocycles (23h, n–u)

In a fluorescence anisotropy (FA) compound titration assay measuring stabilization of the 14‑3‑3γ/p65_45 complex, the piperidine‑containing fragment 23f (4‑(piperidine‑1‑sulfonyl)benzaldehyde) exhibited a CC50 value within the range of 57–430 μM observed for active fragments [1]. In stark contrast, the N‑methyl diazepane analog 23g showed a markedly higher CC50 of 640 μM, indicating substantially reduced stabilization potency [1]. Furthermore, fragments containing polar functionalities within the six‑membered N‑heterocycle (23h, n–u) displayed high CC50 values and stabilization factors of only 6‑ to 16‑fold, compared to the 12‑ to 65‑fold range achieved by 23f and other active fragments [1].

Protein–protein interaction stabilization Fragment-based drug discovery 14-3-3/p65 complex

Stabilization Factor (SF) Comparison: Piperidine 23f vs. Amine‑Extended Analog 23w

In FA protein titration assays conducted in the presence of 1 mM fragment, fragment 23f (4‑(piperidine‑1‑sulfonyl)benzaldehyde) contributed to an apparent KD of <30 μM for the 14‑3‑3/p65_45 ternary complex, corresponding to a stabilization factor (SF) between 12‑ and 65‑fold relative to the binary complex (KD = 300 ± 100 μM) [1]. In contrast, fragment 23w, in which the piperidine methyl group is replaced with an N‑substituted amine, showed an apparent KD of 26 μM and an SF of only 12.7, representing a significant reduction in stabilization capacity compared to 23f [1].

Protein–protein interaction stabilization Structure–activity relationship 14-3-3/p65 complex

Structural Binding Mode Validation: X‑ray Crystallography of 23f (PDB: 7NJB) vs. Related Sulfonamide‑Benzaldehydes

X‑ray crystal structures of the ternary 14‑3‑3σΔC/p65_45 complex with bound fragments reveal that fragment 23f (4‑(piperidine‑1‑sulfonyl)benzaldehyde; PDB: 7NJB) engages the composite binding pocket through a combination of hydrophobic contacts and a conserved water‑mediated hydrogen bond network [1]. Overlay of 23f with fragments 23h (PDB: 7NLE), 23k (PDB: 7NK5), and 23u (PDB: 7BJB) demonstrates that while all four sulfonamide‑benzaldehydes occupy the same general binding site, the specific orientation and interaction pattern of the piperidine ring in 23f is distinct, correlating with its superior stabilization profile [1].

X‑ray crystallography Fragment-based drug discovery 14-3-3/p65 complex

Class‑Level Antibacterial Potential: Sulfonylpiperidines as Gram‑Positive TMK Inhibitors

Sulfonylpiperidines, including the core scaffold of 4‑(piperidine‑1‑sulfonyl)benzaldehyde, have been identified as a novel class of antibacterial inhibitors targeting Gram‑positive thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis [1]. While specific IC50 values for 4‑(piperidine‑1‑sulfonyl)benzaldehyde against TMK have not been reported, structurally related sulfonylpiperidines (e.g., compounds 5 and 11 in PDB entries 4HLC and 4HLD) demonstrate potent inhibition with IC50 values in the low micromolar to nanomolar range [1]. By contrast, non‑sulfonyl piperidine benzaldehydes (e.g., 4‑(piperidine‑1‑carbonyl)benzaldehyde) lack the sulfonamide moiety critical for TMK active‑site engagement, and positional isomers (e.g., 3‑(piperidin‑1‑ylsulfonyl)benzaldehyde) likely exhibit altered binding geometry due to the shifted sulfonamide attachment point.

Antibacterial drug discovery Thymidylate kinase inhibition Gram‑positive pathogens

Vendor Purity and Commercial Availability: 98% Purity from Leyan vs. Unspecified Purity from Alternative Sources

Commercially, 4‑(piperidine‑1‑sulfonyl)benzaldehyde is available from multiple suppliers with varying purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity (catalog 1650872) in quantities ranging from 50 mg to 1 g, with larger quantities available upon request . In contrast, many generic chemical marketplaces list the compound without verified purity data, and certain analog compounds (e.g., 4‑(piperidine‑1‑carbonyl)benzaldehyde) are offered at lower purities (95%) or with extended lead times (e.g., 4 weeks) . The 98% purity specification is particularly critical for fragment‑based drug discovery applications where impurities can confound biophysical assay readouts and crystallographic results.

Chemical procurement Purity specification Research-grade reagents

Optimal Application Scenarios for 4-(Piperidine-1-sulfonyl)benzaldehyde Based on Quantitative Differentiation Data


Fragment‑Based Discovery of 14‑3‑3 Protein–Protein Interaction Stabilizers

The demonstrated ability of 4‑(piperidine‑1‑sulfonyl)benzaldehyde to engage the 14‑3‑3/p65 composite binding pocket and contribute to stabilization factors of 12‑ to 65‑fold [1] positions this compound as a validated fragment starting point for developing molecular glues targeting the 14‑3‑3/NF‑κB axis. Its reversible covalent aldehyde handle enables tethering strategies for fragment elaboration, while the co‑crystal structure (PDB: 7NJB) provides a high‑resolution blueprint for structure‑guided optimization [1]. Researchers seeking to develop 14‑3‑3 PPI stabilizers should prioritize this compound over morpholine or carbonyl‑linked analogs, which exhibit reduced stabilization potency and lack crystallographically validated binding modes.

Antibacterial Lead Generation Targeting Gram‑Positive Thymidylate Kinase (TMK)

As a member of the sulfonylpiperidine class of Gram‑positive TMK inhibitors [2], 4‑(piperidine‑1‑sulfonyl)benzaldehyde serves as a synthetically tractable intermediate for constructing antibacterial leads. The para‑sulfonylpiperidine motif is essential for TMK active‑site recognition, distinguishing this scaffold from meta‑substituted positional isomers and carbonyl‑linked analogs that lack the requisite sulfonamide geometry. Researchers in antibacterial drug discovery should select this compound for elaboration campaigns, leveraging the well‑characterized sulfonylpiperidine SAR to accelerate lead optimization.

Chemical Biology Probe Development for Reversible Covalent Tethering

The aldehyde functional group of 4‑(piperidine‑1‑sulfonyl)benzaldehyde enables formation of reversible imine bonds with lysine residues or engineered cysteine mutations, a feature exploited in the development of the 81‑fold 14‑3‑3/p65 complex stabilizer [1]. This reversible covalent tethering capability distinguishes the compound from non‑aldehyde analogs (e.g., 4‑(piperidin‑1‑ylsulfonyl)benzoic acid or 4‑(piperidin‑1‑ylsulfonyl)aniline), which lack the electrophilic handle required for dynamic covalent fragment screening. Chemical biologists developing proximity‑induced pharmacology tools or fragment‑based covalent probes should prioritize this aldehyde‑containing scaffold over its reduced or oxidized counterparts.

High‑Fidelity Fragment Screening with Validated Purity Specifications

For fragment‑based screening campaigns where assay fidelity is paramount, procurement of 4‑(piperidine‑1‑sulfonyl)benzaldehyde at 98% purity from Leyan ensures minimal interference from impurities that could generate false positives or obscure weak binding signals. In contrast, alternative sources offering lower purity grades (e.g., 95%) or extended lead times introduce unnecessary variability and project delays. Screening laboratories should standardize on high‑purity material to maximize reproducibility across biophysical assay platforms (SPR, MST, FA) and crystallographic studies.

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